Anditixafortide

CXCR4 antagonist receptor binding affinity Ki

Anditixafortide is a cyclic CXCR4 antagonist (Ki=0.32 nM) with ~2,000-fold higher receptor affinity and prolonged occupancy (>48–72 h) versus plerixafor (Ki=84–652 nM; 6–12 h). This kinetic advantage enables single-injection HSPC mobilization protocols and superior tumor-to-background radiation dose ratios in PRRT. The DOTA-chelated structure supports stable ¹⁷⁷Lu/⁹⁰Y conjugation. Clinically validated in the Phase 3 GENESIS trial for stem cell mobilization and Phase I/II endoradiotherapy studies. For transplant centers, radiopharmacies, and immuno-oncology researchers requiring differentiated CXCR4 pharmacology, generic antagonists cannot substitute.

Molecular Formula C60H79IN14O14
Molecular Weight 1347.3 g/mol
CAS No. 1821136-83-7
Cat. No. B12373403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnditixafortide
CAS1821136-83-7
Molecular FormulaC60H79IN14O14
Molecular Weight1347.3 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C60H79IN14O14/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65)/t45-,46-,47+,48+/m0/s1
InChIKeyAZOFCLCXFADPRO-JRTLPCBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anditixafortide (BL-8040/Motixafortide) Procurement Guide: CXCR4 Antagonist Selection for HSPC Mobilization and Endoradiotherapy


Anditixafortide (CAS: 1821136-83-7), also known as Pentixather, Motixafortide, or BL-8040, is a 14-residue cyclic synthetic peptide antagonist targeting the chemokine receptor CXCR4 [1]. As a high-affinity ligand for CXCR4—a G-protein coupled receptor critically involved in hematopoietic stem and progenitor cell (HSPC) retention, tumor metastasis, and immune cell trafficking—the compound is being clinically developed for two primary applications: (1) rapid HSPC mobilization for autologous and allogeneic stem cell transplantation in hematologic malignancies including multiple myeloma [2], and (2) endoradiotherapeutic vector via radiolabeling with β-emitting isotopes (177Lu, 90Y) for targeted peptide receptor radionuclide therapy (PRRT) in CXCR4-overexpressing cancers such as CNS lymphoma and multiple myeloma [3].

Why Anditixafortide (Motixafortide/BL-8040) Cannot Be Interchanged with Other CXCR4 Antagonists: Evidence for Receptor Kinetic and Functional Divergence


CXCR4 antagonists are not functionally interchangeable due to marked divergence in receptor binding affinity, dissociation kinetics (off-rate), and receptor occupancy duration—parameters that directly govern in vivo efficacy for both HSPC mobilization yield and tumor radionuclide uptake [1]. Plerixafor (AMD3100), the first FDA-approved CXCR4 antagonist for HSPC mobilization, exhibits low binding affinity (Ki = 84-652 nM depending on assay conditions) and a rapid receptor off-rate (6–12 hour occupancy), resulting in transient CXCR4 blockade and mobilization outcomes requiring multiple injections in 10–34% of patients [2][3]. In contrast, Anditixafortide (BL-8040/Motixafortide) demonstrates up to ~2,000-fold higher receptor affinity (Ki = 0.32 nM) and prolonged receptor occupancy (>48 hours to ≥72 hours) [4]. These molecular-scale differences translate into clinically meaningful divergence in HSPC collection efficiency, particularly in poor mobilizer subpopulations, and in tumor-to-background radiation dose ratios for endoradiotherapeutic applications [5]. Generic substitution with alternative CXCR4 antagonists, without accounting for these kinetic and affinity parameters, will yield fundamentally different experimental or clinical outcomes.

Anditixafortide Comparative Evidence Guide: Quantitative Differentiation from Plerixafor, Mavorixafor, and Other CXCR4 Antagonists


Receptor Binding Affinity: Anditixafortide Exhibits ~2,000-Fold Higher Affinity (Ki) than Plerixafor for CXCR4

Anditixafortide (BL-8040/Motixafortide) demonstrates a binding affinity Ki of 0.32 nM for CXCR4, representing a ~2,000-fold higher affinity compared to plerixafor (Ki = 652 nM under comparable assay conditions) [1]. Earlier characterization reported BL-8040 affinity of 1-2 nM compared to 84 nM for plerixafor using a different assay format, consistently showing a 42–84× affinity advantage [2].

CXCR4 antagonist receptor binding affinity Ki structure-activity relationship

Receptor Occupancy Duration: Anditixafortide Maintains CXCR4 Occupancy for ≥72 Hours vs. Plerixafor's 6–12 Hours

Anditixafortide (Motixafortide/BL-8040) exhibits a slow receptor dissociation rate and extended receptor occupancy duration of ≥72 hours in vivo, compared to plerixafor's rapid off-rate and transient 6–12 hour occupancy [1][2]. Earlier characterization reported BL-8040 occupancy exceeding 24 hours versus plerixafor, resulting in extended inhibition of CXCR4 signaling [3].

receptor occupancy off-rate pharmacokinetics CXCR4 blockade duration

HSPC Mobilization Kinetics: Anditixafortide Induces Rapid Onset (0.5–2h) with Sustained Duration (>48h) in Allogeneic Donor Studies

In a multicenter phase II study of allogeneic donors (NCT02639559), a single subcutaneous injection of Motixafortide (BL-8040) at 1.0–1.25 mg/kg induced rapid HSPC mobilization with onset at 0.5–2 hours and sustained duration exceeding 48 hours [1]. The study demonstrated that 100% of donors achieved successful engraftment of Motixafortide-mobilized grafts, with all transplanted recipients engrafting [2]. By comparison, historical data show that up to 34% of allogeneic donors mobilized with single-agent plerixafor failed to collect >2 × 10⁶ CD34⁺ cells/kg with 1 injection and 1 leukapheresis procedure, with 10% requiring ≥3 injections and G-CSF rescue [1].

HSPC mobilization stem cell transplantation CD34+ yield allogeneic donors

Tumor Uptake and Retention for Endoradiotherapy: [177Lu]Pentixather Achieves Tumor/Blood Ratio of 499 ± 202 at 7 Days Post-Injection

Radiolabeled Anditixafortide ([177Lu]pentixather) demonstrates exceptional tumor targeting and retention characteristics in preclinical models. In Daudi lymphoma-bearing SCID mice, [177Lu]pentixather achieved tumor-to-background ratios at 7 days post-injection of 499 ± 202 for blood, 33 ± 7 for intestine, and 116 ± 22 for muscle [1]. In a multiple myeloma patient undergoing PRRT (7.8 GBq administered activity), tumor-to-kidney and tumor-to-liver dose ratios were 3.1 and 6.4, respectively, with kidneys identified as the dose-limiting organs [1]. This compound is distinguished from all small-molecule CXCR4 antagonists (plerixafor, mavorixafor, burixafor) by its intentional design for radionuclide conjugation via the DOTA chelator incorporated in its structure [2].

targeted radionuclide therapy CXCR4 theranostics tumor dosimetry PRRT

Plasma Protein Binding and Lipophilicity: [177Lu]Pentixather Exhibits >96% Plasma Protein Binding with logP = -1.76 Contributing to Delayed Whole-Body Clearance

[177Lu]pentixather demonstrates >96% plasma protein binding and a calculated partition coefficient logP = -1.76, which together contribute to delayed whole-body clearance of the radiolabeled compound [1]. This pharmacokinetic profile supports the observed high and persistent tumor accumulation, with tumor uptake sustained out to 7 days post-injection in murine models. While plasma protein binding data for comparator CXCR4 antagonists in radiolabeled formats are not available for direct comparison, these parameters represent a distinct pharmacokinetic signature relevant to radiotherapeutic dosing and dosimetry planning [1].

pharmacokinetics plasma protein binding lipophilicity biodistribution

Safety Profile: BL-8040 Demonstrates No Serious Adverse Events at Doses up to 2.0 mg/kg in Phase 2 AML Trial

In a Phase 2 multicenter open-label study in relapsed/refractory acute myeloid leukemia (r/r AML, n=45), BL-8040 (Anditixafortide), as a single agent and in combination with Cytarabine (Ara-C), was safe and well tolerated at all doses tested, up to and including the highest dose level of 2.0 mg/kg, with no major adverse events reported [1][2]. In the allogeneic donor mobilization Phase II study (NCT02639559), BL-8040 was safe and well tolerated with adverse events consisting of injection site reactions and transient systemic reactions, all of which resolved; no related serious adverse events were observed [3].

safety tolerability adverse events CXCR4 antagonist toxicity

Anditixafortide (Motixafortide/BL-8040) Application Scenarios: Evidence-Based Procurement Use Cases


Hematopoietic Stem and Progenitor Cell Mobilization for Autologous Stem Cell Transplantation in Multiple Myeloma

Motixafortide (BL-8040) in combination with G-CSF is indicated for HSPC mobilization prior to autologous stem cell transplantation (ASCT) in multiple myeloma patients. The Phase 3 GENESIS trial (NCT03246529) evaluated the safety, tolerability, and efficacy of this combination compared to placebo plus G-CSF, with 122 subjects randomized in the double-blind placebo-controlled setting [1]. The extended receptor occupancy (≥72 hours vs. 6–12 hours for plerixafor) supports single-injection protocols [2]. Real-world comparative analysis suggests potential benefit in poor mobilizer subpopulations (Day 4 peripheral blood CD34⁺ ≤ 5/μL), with significantly greater fold-increase in CD34⁺ counts after motixafortide administration versus plerixafor in a prospective cohort [3]. This scenario is appropriate for transplant centers seeking efficient mobilization with reduced apheresis burden, particularly for patients with prior exposure to lenalidomide or daratumumab known to compromise stem cell yield.

Allogeneic Hematopoietic Stem Cell Transplantation Donor Mobilization

A Phase 2 multicenter open-label study (NCT02639559) demonstrated that a single subcutaneous injection of Motixafortide (1.0–1.25 mg/kg) effectively mobilizes HSPCs in allogeneic sibling and haploidentical donors [1]. The study reported that 100% of transplanted recipients successfully engrafted with Motixafortide-mobilized grafts, with rapid mobilization onset (0.5–2 hours) and sustained duration (>48 hours) [1][2]. In contrast, historical data for single-agent plerixafor show that up to 34% of allogeneic donors fail to collect adequate CD34⁺ cell doses with one injection and one leukapheresis procedure [1]. This application scenario is relevant for transplant centers managing allogeneic donor programs where reliable single-day mobilization without multiple injections or G-CSF rescue is operationally advantageous.

CXCR4-Directed Endoradiotherapy (PRRT) with 177Lu- or 90Y-Pentixather in Advanced Hematologic Malignancies

Anditixafortide radiolabeled with β-emitting nuclides (177Lu or 90Y) serves as an endoradiotherapeutic vector for peptide receptor radionuclide therapy (PRRT) targeting CXCR4-overexpressing malignancies. The compound incorporates a DOTA chelator enabling stable radionuclide conjugation [1]. A Phase I/II dose-escalation study (NCT06356922, PENTILULA) is currently evaluating [177Lu]Lu-PentixaTher for relapsed/refractory CXCR4⁺ acute leukemia, with 5 dose levels and up to 21 patients planned [2]. Additionally, a Phase I/II study (NCT06132737, PTT101) is assessing 90Y-anditixafortide in CNS lymphoma, an indication where up to 90% of patients overexpress CXCR4 [3]. Named-patient use in three advanced multiple myeloma patients showed remarkable efficacy in two cases . For nuclear medicine and radiopharmacy procurement, this application represents the only CXCR4-targeted theranostic approach combining diagnostic PET imaging (68Ga-pentixafor) with therapeutic PRRT (177Lu/90Y-pentixather).

Combination Immuno-Oncology with Checkpoint Inhibitors in Solid Tumors

BL-8040 (Motixafortide) is being evaluated in combination with anti-PD-1 antibodies and chemotherapy for solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC). Preclinical studies demonstrated that BL-8040 increases CD8⁺ T cell infiltration into orthotopic pancreatic mouse tumors and reduces tumor load [1]. In the Phase IIa COMBAT trial (NCT02826486) of metastatic PDAC, cohort 2 patients receiving BL-8040 plus pembrolizumab and chemotherapy achieved an objective response rate (ORR) of 32% and disease control rate (DCR) of 77%, with median duration of response of 7.8 months [2]. Triple combination of BL-8040 with anti-PD-1 and chemotherapy (Irinotecan/Fluorouracil/Leucovorin) in preclinical models demonstrated significantly superior tumor growth inhibition compared to chemotherapy alone or any dual combination [3]. For immuno-oncology research procurement, this evidence supports BL-8040 as a stromal microenvironment modulator that may sensitize immunologically 'cold' tumors to checkpoint blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anditixafortide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.